molecular formula C7H13NO3S B13957316 N-cyclopropyltetrahydrofuran-3-sulfonamide

N-cyclopropyltetrahydrofuran-3-sulfonamide

Cat. No.: B13957316
M. Wt: 191.25 g/mol
InChI Key: MBPJHSNQQCSBMJ-UHFFFAOYSA-N
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Description

N-cyclopropyltetrahydrofuran-3-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a tetrahydrofuran ring with a cyclopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyltetrahydrofuran-3-sulfonamide typically involves the reaction of thiols with amines. One common method is the oxidative coupling of thiols and amines, which can be performed in a single step without the need for additional pre-functionalization and de-functionalization steps . This method is efficient and environmentally friendly, reducing waste generation.

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with reagents such as N-chlorosuccinimide (NCS), followed by reaction with amines . This method is convenient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyltetrahydrofuran-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide (NCS) and reducing agents such as ammonium carbamate . Reaction conditions typically involve mild temperatures and the use of solvents like methanol.

Major Products Formed

The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and other sulfur-containing derivatives .

Mechanism of Action

The mechanism of action of N-cyclopropyltetrahydrofuran-3-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking their active sites . This inhibition can lead to various biological effects, including antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropyltetrahydrofuran-3-sulfonamide include other sulfonamides such as sulfonimidates and sulfoximines . These compounds share the sulfonamide functional group but differ in their overall structure and substituents.

Uniqueness

This compound is unique due to its specific combination of a tetrahydrofuran ring and a cyclopropyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

IUPAC Name

N-cyclopropyloxolane-3-sulfonamide

InChI

InChI=1S/C7H13NO3S/c9-12(10,8-6-1-2-6)7-3-4-11-5-7/h6-8H,1-5H2

InChI Key

MBPJHSNQQCSBMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2CCOC2

Origin of Product

United States

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